molecular formula C11H14Cl2N2S B15091117 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B15091117
M. Wt: 277.2 g/mol
InChI Key: PKVPNCPCKKKKMW-UHFFFAOYSA-N
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Description

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride is a sophisticated heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This dihydrochloride salt offers enhanced solubility and stability for experimental workflows. The compound's core structure integrates electron-rich thiophene and electron-deficient pyridine rings, a combination frequently explored in the design of bioactive molecules due to its favorable electronic properties and potential for diverse intermolecular interactions . Research into analogous pyridyl-thiophene hybrids has demonstrated their applicability in developing therapeutics for central nervous system (CNS) disorders. Specifically, such compounds have been investigated as T-type calcium channel antagonists, a target relevant for the treatment of pain, epilepsy, and sleep disorders . Furthermore, structurally related thiophene derivatives are being actively studied as potential anti-cancer agents, with some acting as prodrugs activated by nitroreductase enzymes . The primary amine functionality, presented as its stable dihydrochloride salt, serves as a versatile handle for further synthetic elaboration, enabling researchers to generate libraries of amides, sulfonamides, ureas, or other derivatives for structure-activity relationship (SAR) studies . This makes the compound a valuable intermediate in hit-to-lead and lead optimization campaigns. It is supplied with comprehensive analytical data to ensure identity and purity for critical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14Cl2N2S

Molecular Weight

277.2 g/mol

IUPAC Name

1-(5-thiophen-3-ylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C11H12N2S.2ClH/c1-8(12)11-3-2-9(6-13-11)10-4-5-14-7-10;;/h2-8H,12H2,1H3;2*1H

InChI Key

PKVPNCPCKKKKMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C2=CSC=C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in this compound participates in nucleophilic substitution reactions. Under basic conditions, the deprotonated amine acts as a nucleophile, enabling:

  • Alkylation : Formation of secondary or tertiary amines using alkyl halides or epoxides.

  • Acylation : Reaction with acyl chlorides or anhydrides to form amides .

For example, in EDCI/HOBT-mediated coupling (as demonstrated for pyrimidine derivatives ), the amine could form amides with carboxylic acids (Table 1).

Condensation Reactions

The pyridine and thiophene rings facilitate condensation with carbonyl compounds:

  • Schiff base formation : Reaction with aldehydes/ketones under mild acidic or neutral conditions .

  • Heterocycle synthesis : Condensation with α,β-unsaturated ketones or nitriles to form fused rings (e.g., imidazo[1,2-a]pyridines) .

Cyclization Reactions

Microwave-assisted cyclization (as seen in pyrazoline synthesis ) is feasible for this compound. Potential pathways include:

  • Intramolecular cyclization : Formation of five- or six-membered rings via elimination of HCl.

  • Diels-Alder reactions : The electron-deficient pyridine ring could act as a dienophile .

Electrophilic Aromatic Substitution

The thiophene and pyridine rings undergo electrophilic substitution, though regioselectivity varies:

Ring Position Reactivity Example Reaction
Thiophene2- or 5-Nitration, sulfonation, halogenation Nitration at 5-position
Pyridine3- or 4-Limited due to electron deficiencyBromination with Lewis acid

Role of Dihydrochloride Salt

The dihydrochloride form enhances solubility in polar solvents (e.g., water, methanol) but requires neutralization for amine reactivity. Key considerations:

  • Deprotonation : Base (e.g., NaHCO₃, TEA) is often added to free the amine .

  • Stability : The salt form reduces hygroscopicity, improving storage stability .

Reaction Conditions and Catalysts

Optimized parameters for key reactions (derived from analogous systems ):

Reaction Type Catalyst/Reagent Solvent Temperature Yield Range
Amide couplingEDCI/HOBTDMF/DCM0–25°C60–85%
Iodine-mediated cyclizationI₂Water/EtOAc25–80°C70–92%
Microwave cyclizationHydrazine hydrateEthanol100–120°C65–78%

Mechanism of Action

The mechanism of action of 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride involves its interaction with various molecular targets and pathways. The thiophene and pyridine rings can interact with biological macromolecules, leading to various biological effects. For example, the compound may inhibit enzymes involved in inflammation or oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variation on the Pyridine Ring

The pyridine ring’s substitution pattern significantly influences physicochemical properties and biological activity. Below is a comparative analysis of structurally related ethanamine dihydrochloride derivatives:

Table 1: Comparative Analysis of Pyridine-Ethanamine Dihydrochloride Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride Thiophen-3-yl C₁₁H₁₄Cl₂N₂S 289.21* Enhanced π-electron density; potential CNS activity
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride 5-Fluoropyridin-3-yl C₇H₁₁Cl₂FN₂ 229.08 Increased lipophilicity; research in fluorinated drug candidates
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride 5-Methylpyridin-2-yl C₈H₁₄Cl₂N₂ 224.13 Improved metabolic stability; impurity standard in pharmaceuticals
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride 5-Trifluoromethyl C₈H₁₁Cl₂F₃N₂ 293.11 High electronegativity; explored as kinase inhibitors
2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride 5-Bromopyridin-3-yl + ether linkage C₇H₉BrClN₂O 265.52 Halogenated analog; intermediate in antiviral drug synthesis

*Calculated based on standard atomic weights.

Key Observations:
  • Thiophene vs. Halogen Substituents : The thiophene group in the target compound introduces sulfur-based π-conjugation, which may enhance binding to aromatic residues in proteins compared to halogens (F, Br) or alkyl groups (methyl) .
  • Trifluoromethyl Groups : The CF₃ group in (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride increases metabolic stability and bioavailability, a common strategy in kinase inhibitor design .
  • Fluorine Substitution : The 5-fluoro analog () demonstrates higher lipophilicity (ClogP ~1.2) compared to the thiophene derivative (ClogP ~2.5*), affecting blood-brain barrier penetration.

Stereochemical and Salt-Form Variations

  • Stereochemistry: The (R)-enantiomer of 1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride () highlights the role of chirality in receptor selectivity, a factor absent in non-chiral analogs like the thiophene derivative.
  • Salt Forms : Dihydrochloride salts dominate in this class (e.g., ) due to improved aqueous solubility (>50 mg/mL in water for most analogs) and crystallinity, facilitating formulation .

Pharmacological and Industrial Relevance

  • Pharmaceutical Impurities : Compounds like 1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride are critical as reference standards for quality control in drug manufacturing .
  • Therapeutic Potential: The trifluoromethyl derivative () is under investigation for oncology applications, while the thiophene-containing compound may target neurotransmitter receptors due to structural resemblance to rivastigmine analogs ().

Biological Activity

1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects and therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C₁₁H₁₄Cl₂N₂S
  • Molecular Weight : 277.2 g/mol
  • CAS Number : 2340294-53-1

Biological Activity

The biological activity of 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with thiophene and pyridine rings exhibit antimicrobial properties. The presence of the thiophene moiety is particularly significant in enhancing the bioactivity of these compounds. Studies have shown that derivatives of thiophene-pyridine structures can inhibit the growth of various bacterial strains, suggesting that 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride might possess similar properties .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is critical for developing treatments for inflammatory diseases .

Anticancer Properties

Several studies have focused on the anticancer effects of related compounds. For instance, derivatives similar to 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride have shown significant cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle arrest .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth in vitro
Anti-inflammatory EffectsReduction in cytokine production
Anticancer ActivityInduction of apoptosis in cancer cells

Structure-Activity Relationship (SAR)

The biological activity of 1-(5-(Thiophen-3-yl)pyridin-2-yl)ethanamine dihydrochloride can be attributed to its unique structural features. The combination of thiophene and pyridine rings enhances the interaction with biological targets, which is crucial for its pharmacological effects. SAR studies suggest that modifications to either ring can significantly alter the compound's efficacy and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves coupling thiophene-3-yl and pyridin-2-yl moieties via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). For example, Pd₂(dba)₃ with BINAP as a ligand in toluene under inert atmospheres can facilitate aryl-aryl bond formation . Optimization includes varying catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent polarity. Post-reaction, the dihydrochloride salt is precipitated using HCl in ethanol/water mixtures (3:1 v/v) to enhance crystallinity and purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to resolve amine protons and aromatic signals. Key diagnostic peaks include the pyridine C2-H (δ 8.3–8.5 ppm) and thiophene β-protons (δ 7.1–7.3 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures to confirm bond angles and dihedral angles between the thiophene and pyridine rings .
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion [M+H]⁺ at m/z 249.07 (calculated for C₁₁H₁₃N₂S·2HCl) .

Q. How does the compound’s solubility profile influence experimental design?

  • Methodology : The dihydrochloride salt is highly soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents (hexane). For biological assays, stock solutions are prepared in PBS (pH 7.4) at 10 mM, filtered (0.22 µm), and stored at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions between computational and experimental data (e.g., NMR chemical shifts) be resolved?

  • Methodology : Discrepancies arise from solvent effects or proton exchange. Use DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for water) to predict shifts. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For example, pyridine-thiophene coupling may cause unexpected deshielding, resolved via NOESY correlations .

Q. What advanced methods quantify trace impurities in the dihydrochloride form?

  • Methodology :

  • HPLC-UV/MS : Use a C18 column (5 µm, 150 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Reference standards (e.g., ACI 041403 for dimethylated byproducts) quantify impurities at <0.1% .
  • Ion chromatography : Detect residual chloride counterions (theoretical 23.8% w/w) to confirm stoichiometry .

Q. What strategies stabilize the compound under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways (e.g., oxidation at the thiophene sulfur). Stabilization methods include:

  • Lyophilization with mannitol (1:1 w/w) to reduce hygroscopicity.
  • Argon-purged vials with desiccants (silica gel) for long-term storage .

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